
4-(Trifluoromethyl)phenylacetyl chloride
Overview
Description
4-(Trifluoromethyl)phenylacetyl chloride (CAS 74426-51-0) is an organofluorine compound with the molecular formula C₉H₆ClF₃O and a molecular weight of 222.594 g/mol . It features a phenylacetyl chloride backbone substituted with a trifluoromethyl (-CF₃) group at the para position. This electron-withdrawing group enhances the compound's reactivity in nucleophilic acyl substitution reactions, making it valuable in synthetic organic chemistry. Key applications include:
- Chiral resolution: The (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) are critical in the Mosher method for determining absolute configurations of chiral alcohols (e.g., in terpenoids and steroids) .
The compound is highly corrosive (Hazard Statement H314) and toxic if ingested (H302), requiring careful handling under controlled conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Trifluoromethyl)phenylacetyl chloride can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-(Trifluoromethyl)benzyl alcohol+Thionyl chloride→4-(Trifluoromethyl)phenylacetyl chloride+Hydrogen chloride+Sulfur dioxide
Another method involves the use of oxalyl chloride (COCl₂) as the chlorinating agent. The reaction is typically carried out in the presence of a base such as pyridine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or oxalyl chloride. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)phenylacetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(trifluoromethyl)phenylacetic acid and hydrogen chloride.
Reduction: The compound can be reduced to 4-(trifluoromethyl)phenylacetaldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures.
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-(Trifluoromethyl)phenylacetic acid: Formed from hydrolysis.
4-(Trifluoromethyl)phenylacetaldehyde: Formed from reduction
Scientific Research Applications
Pharmaceutical Industry
Intermediate in Drug Synthesis
4-(Trifluoromethyl)phenylacetyl chloride is widely used as an intermediate in the synthesis of pharmaceutical compounds. Its unique trifluoromethyl group enhances the biological activity of derivatives produced from it, making them more potent and selective against specific biological targets. This property is particularly valuable in developing anti-inflammatory agents and other therapeutic drugs aimed at various diseases.
Synthesis of Complex Molecules
The acyl chloride functionality allows for the formation of esters and amides through reactions with alcohols and amines, respectively. These reactions are fundamental in synthesizing more complex molecules used in pharmaceuticals. For instance:
- Esters : Formed by reacting this compound with alcohols in the presence of a base. Esters have applications as solvents, fragrances, and active pharmaceutical ingredients.
- Amides : Produced by reacting with amines, these compounds are crucial for drug discovery due to their role in biological processes.
Chemical Reactivity
Reactivity Profile
The presence of the trifluoromethyl group significantly affects the reactivity of this compound. This group increases electrophilicity, allowing for more efficient acylation reactions with nucleophiles such as amines and alcohols. The enhanced reactivity facilitates the design of novel derivatives with tailored properties for specific applications.
Biological Interactions
Enzyme Interactions
Research has shown that compounds containing this compound can interact with enzymes through acylation processes. These interactions can influence enzyme activity and stability, which is critical for understanding how these compounds can be optimized for therapeutic purposes.
Potential Therapeutic Applications
Studies indicate that derivatives of this compound may have promising applications in developing drugs targeting inflammatory diseases. The trifluoromethyl substitution enhances the compound's ability to modify biological targets effectively, which is essential for drug efficacy.
Summary of Applications
Application Area | Details |
---|---|
Pharmaceutical Synthesis | Used as an intermediate to synthesize anti-inflammatory agents and other therapeutic drugs. |
Organic Synthesis | Forms esters and amides via reactions with alcohols and amines; crucial for complex molecule synthesis. |
Enzyme Interaction | Influences enzyme activity through acylation processes; important for therapeutic design. |
Biological Activity | Enhanced potency and selectivity due to trifluoromethyl substitution; potential for drug development. |
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)phenylacetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce the 4-(trifluoromethyl)phenylacetyl moiety into target molecules. The trifluoromethyl group imparts unique electronic and steric properties to the resulting compounds, influencing their biological activity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of 4-(Trifluoromethyl)phenylacetyl Chloride and Analogues
Key Observations :
Electron-Withdrawing vs. Donating Groups :
- The -CF₃ group in this compound increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols) compared to 4-methoxyphenylacetyl chloride, where -OCH₃ donates electron density, reducing reactivity .
- Fluorine substituents (e.g., in 4-Fluorophenylacetyl chloride) offer intermediate effects, balancing reactivity and stability .
Chiral Resolution Utility: MTPA-Cl (a close analogue) is enantiomerically pure and forms diastereomeric Mosher esters, enabling precise determination of alcohol configurations via NMR Δδ values . In contrast, non-chiral analogues like this compound lack this stereochemical utility.
Biological Activity :
- The trifluoromethyl group enhances metabolic stability and bioavailability in drug candidates. For example, this compound-derived azetidines (e.g., 27 ) show neuroprotective effects, whereas 4-methoxy derivatives are less explored in this context .
Biological Activity
4-(Trifluoromethyl)phenylacetyl chloride, with the molecular formula C₉H₆ClF₃O, is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring linked to an acetyl chloride moiety. This compound is notable for its high reactivity and utility in various chemical synthesis processes, particularly in the fields of medicinal chemistry and agrochemicals.
The biological activity of this compound primarily stems from its function as an acylating agent . The acetyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various substrates. This reactivity enables its application in modifying biomolecules, which can lead to significant changes in their structure and function, thereby influencing biological outcomes.
Chemical Reactions
The compound undergoes several key chemical reactions that contribute to its biological activity:
- Nucleophilic Substitution: The acetyl chloride group reacts with nucleophiles to form amides and esters.
- Hydrolysis: In aqueous environments, it hydrolyzes to produce 4-(trifluoromethyl)phenylacetic acid and hydrochloric acid.
- Reduction: It can be reduced to 4-(trifluoromethyl)phenylacetaldehyde using reducing agents like lithium aluminum hydride (LiAlH₄).
Applications in Research
This compound is utilized in various scientific research applications:
- Pharmaceutical Development: As an intermediate in the synthesis of drugs, it has potential therapeutic applications, especially in modifying compounds to enhance their efficacy or selectivity.
- Biological Studies: It is employed to study the structure-function relationships of biomolecules by introducing the trifluoromethyl group, which can alter lipophilicity and metabolic stability .
Case Study: Synthesis and Evaluation of Derivatives
A recent study focused on synthesizing derivatives of this compound and evaluating their biological activities. The derivatives were tested for their ability to inhibit specific enzymes related to metabolic pathways. The results indicated that certain derivatives exhibited enhanced inhibitory activity compared to non-fluorinated analogs, highlighting the importance of the trifluoromethyl group in modulating biological responses .
Table: Biological Activity Comparison
Compound | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | Enzyme Inhibition (e.g., AChE) | 50 | |
Non-fluorinated analog | Enzyme Inhibition (e.g., AChE) | 200 | |
Other derivatives | Various | Varies |
This table summarizes the comparative biological activities of this compound and its derivatives against specific targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(trifluoromethyl)phenylacetyl chloride, and how do reaction conditions influence yield?
The compound is typically synthesized via chlorination of 4-(trifluoromethyl)phenylacetic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂). Key steps include:
- Acid activation : The carboxylic acid group is reacted with excess SOCl₂ under anhydrous conditions, often with catalytic dimethylformamide (DMF) to accelerate the reaction .
- Temperature control : Reactions are conducted at reflux (60–80°C) to ensure complete conversion while minimizing side reactions like hydrolysis.
- Purification : Distillation under reduced pressure or chromatography (for chiral variants) is used to isolate the acyl chloride .
Yield optimization : Excess chlorinating agent and inert atmosphere (N₂/Ar) are critical to suppress moisture-induced degradation. Reported yields range from 70–85% depending on purity of starting materials .
Q. How can researchers verify the purity and structural integrity of this compound?
Standard analytical methods include:
- NMR spectroscopy : H and F NMR to confirm the absence of residual starting material (e.g., acid or alcohol byproducts). The trifluoromethyl group appears as a singlet at ~−63 ppm in F NMR .
- Mass spectrometry (MS) : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 222 (M⁺) with fragment ions corresponding to loss of Cl ( 187) and CF₃ ( 141) .
- Purity assays : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended, with >95% purity achievable via fractional distillation .
Advanced Research Questions
Q. What role does this compound play in asymmetric synthesis, and how is enantioselectivity achieved?
This compound is widely used as a chiral derivatizing agent for resolving enantiomers in kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT). For example:
- Chiral auxiliary : The trifluoromethyl group enhances steric bulk, enabling selective formation of diastereomeric intermediates. In the synthesis of α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), the (S)-enantiomer is employed to resolve racemic alcohols or amines via F NMR or X-ray crystallography .
- Catalyst design : When coupled with palladium or rhodium catalysts, it facilitates enantioselective C–H functionalization in aromatic systems. The electron-withdrawing CF₃ group stabilizes transition states, improving enantiomeric excess (ee) to >90% in optimized cases .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?
Contradictions in NMR or MS data often arise from:
- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift H and F signals. For example, the CF₃ group’s F chemical shift varies by ±1 ppm depending on solvent polarity .
- Impurity interference : Residual moisture or chlorinating agents (e.g., SOCl₂) can generate HCl, leading to unexpected peaks. Drying samples over molecular sieves and repeated vacuum distillation mitigate this .
- Chiral variants : Enantiopure derivatives (e.g., MTPA-Cl) require chiral HPLC or polarimetry to confirm ee, as standard NMR may not distinguish enantiomers .
Q. What strategies are effective for introducing this compound into complex molecular architectures?
Key methodologies include:
- Nucleophilic acyl substitution : React with amines or alcohols to form amides/esters. For example, coupling with β-lactam antibiotics enhances metabolic stability via the CF₃ group’s lipophilicity .
- Cross-coupling reactions : Suzuki-Miyaura reactions using Pd catalysts enable incorporation into biaryl systems. The chloride leaving group facilitates transmetallation with boronic acids .
- Photoredox catalysis : Under blue light, the acyl chloride participates in radical-mediated C–C bond formation, useful for synthesizing fluorinated polymers .
Q. Methodological Considerations
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-8(14)5-6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMKUFMLPHQPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564286 | |
Record name | [4-(Trifluoromethyl)phenyl]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74426-51-0 | |
Record name | [4-(Trifluoromethyl)phenyl]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(trifluoromethyl)phenyl]acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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